青霉素G普鲁卡因

科学研究应用

普鲁卡因苄基青霉素在科学研究中有着广泛的应用,特别是在化学、生物学、医学和兽医学领域。 它被用于研究 β-内酰胺类抗生素的药代动力学和药效学,以及它们在治疗细菌感染方面的疗效 . 在兽医学中,它因其延长作用和肌内注射带来的疼痛减少而被广泛用于治疗动物感染 .

作用机制

普鲁卡因苄基青霉素通过干扰细菌细胞壁肽聚糖的合成来发挥作用。 它抑制细胞壁肽聚糖的生物合成,使细菌细胞壁发生渗透压不稳定,导致细菌死亡 . 普鲁卡因成分是一种局部麻醉剂,可以减轻肌内注射带来的疼痛 .

类似化合物:

- 苄基青霉素(青霉素 G)

- 普鲁卡因

- 苄星青霉素

比较: 普鲁卡因苄基青霉素因其结合了抗生素(苄基青霉素)和局部麻醉剂(普鲁卡因)而独一无二。 这种组合提供了延长作用和减少注射带来的疼痛,使其在兽医学和需要长期抗生素治疗的患者中特别有用 . 单独的苄基青霉素没有延长作用或麻醉特性,而单独的普鲁卡因没有抗菌活性 .

生化分析

Biochemical Properties

Penicillin G Procaine interferes with the synthesis of the bacterial cell wall peptidoglycan . It acts through the inhibition of biosynthesis of cell-wall peptidoglycan, rendering the cell wall osmotically unstable . This interaction with the bacterial cell wall leads to bacterial death .

Cellular Effects

Penicillin G Procaine has a bactericidal action against penicillin-susceptible microorganisms during the stage of active multiplication . It is effective against a wide range of organisms, including both Gram-positive and Gram-negative bacteria . It is also used to treat infections caused by susceptible microorganisms that respond to low and persistent penicillin G serum levels .

Molecular Mechanism

The molecular mechanism of action of Penicillin G Procaine involves the inhibition of the biosynthesis of cell-wall peptidoglycan . This is achieved by the drug binding to specific penicillin-binding proteins located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This action of Penicillin G Procaine is due to its direct interaction with voltage-sensitive Na+ channels .

Temporal Effects in Laboratory Settings

Penicillin G Procaine is slowly released from the injection site, which keeps the drug levels in the blood low but prolongs its activity . This slow release and prolonged activity make it suitable for use where prolonged exposure to benzylpenicillin at a low concentration is required .

Dosage Effects in Animal Models

In animal models, the effects of Penicillin G Procaine can vary with different dosages . For instance, in swine, the absorption, distribution, and elimination of Penicillin G were evaluated after administration by three routes in 6 pigs . In another study, it was found that guinea pigs, chinchillas, birds, snakes, and turtles are sensitive to procaine penicillin .

Metabolic Pathways

The metabolic pathway of Penicillin G Procaine involves its hydrolysis to benzylpenicillin . Procaine is rapidly hydrolyzed by plasma esterases to non-toxic metabolites . The drug is predominantly cleared via renal elimination, with 90% being through tubular secretion .

Transport and Distribution

Following deep intramuscular injection, Penicillin G Procaine is slowly absorbed into the circulation and hydrolyzed to benzylpenicillin . This slow absorption and hydrolysis allow for the prolonged low concentrations of benzylpenicillin required for its therapeutic effects .

Subcellular Localization

Given that it is administered by deep intramuscular injection and is slowly absorbed into the circulation , it can be inferred that it is likely to be distributed throughout the body’s cells where it exerts its effects.

准备方法

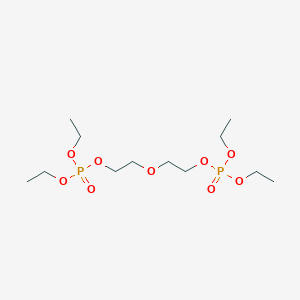

合成路线和反应条件: 普鲁卡因苄基青霉素是通过将等摩尔的天然苄基青霉素和普鲁卡因结合而合成的。 制备过程包括将 25 毫克的普鲁卡因苄基青霉素溶解在 5 毫升的丙酮中,然后加入缓冲溶液以将 pH 调节至 5.5-7.5 .

工业生产方法: 在工业环境中,普鲁卡因苄基青霉素被制备成悬浮液注射剂。制备包括 5-35% 的普鲁卡因苄基青霉素、缓冲溶液、防腐剂、分散剂、悬浮助剂、稳定剂和抗氧化剂。 注射用水用作分散介质,以提高稳定性并降低生产成本 .

化学反应分析

反应类型: 普鲁卡因苄基青霉素会发生水解反应,其中它会缓慢被吸收并水解成苄基青霉素 . 这种水解反应对其延长作用至关重要。

常用试剂和条件: 普鲁卡因苄基青霉素的水解反应一旦从注射部位释放,就会在生理条件下发生。 该反应不需要任何特定试剂,因为它是由人体的自然过程促成的 .

主要形成的产物: 普鲁卡因苄基青霉素水解反应形成的主要产物是苄基青霉素,它负责其抗菌活性 .

相似化合物的比较

- Benzylpenicillin (penicillin G)

- Procaine

- Benzathine penicillin

Comparison: Procaine benzylpenicillin is unique due to its combination of an antibiotic (benzylpenicillin) and a local anesthetic (procaine). This combination provides prolonged action and reduced pain from injections, making it particularly useful in veterinary medicine and for patients requiring long-term antibiotic therapy . Benzylpenicillin alone does not have the prolonged action or anesthetic properties, while procaine alone does not have antibacterial activity .

属性

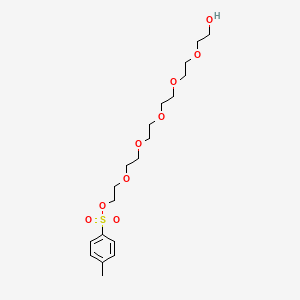

IUPAC Name |

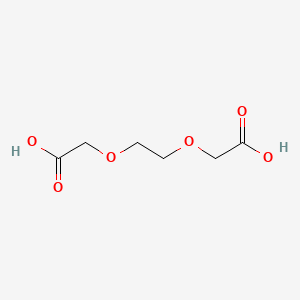

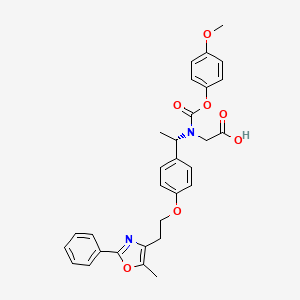

2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.C13H20N2O2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3/t11-,12+,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRVRSCEWKLAHX-LQDWTQKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

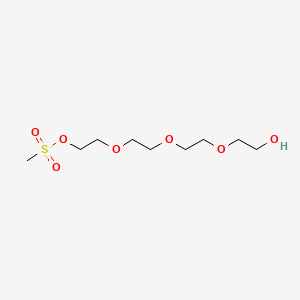

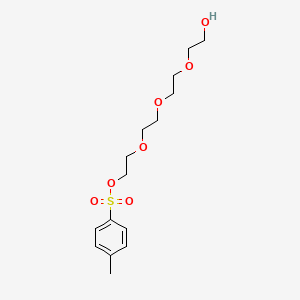

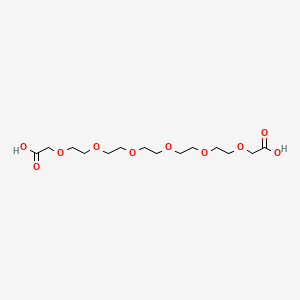

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883227 | |

| Record name | Benzylpenicillin procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

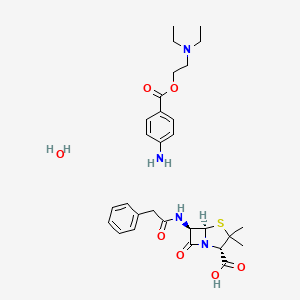

Procaine benzylpenicillin is hydrolyzed into penicillin G once it is released from the injection site. Penicillin G attaches to the penicillin-binding proteins on bacterial cell wall and inhibit the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan. The final bactericidal event involves the inactivation of an inhibitor of autolytic enzymes in the cell wall, leading to lysis of the bacterium. | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54-35-3 | |

| Record name | Penicillin G procaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin G Procaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzylpenicillin procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLIN G PROCAINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW5K9CIR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Penicillin G Procaine work?

A1: Penicillin G Procaine is a beta-lactam antibiotic. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis. This weakens the bacterial cell wall, leading to cell lysis and death. [, , , ]

Q2: What types of bacteria are typically susceptible to Penicillin G Procaine?

A2: Penicillin G Procaine is effective against a variety of gram-positive bacteria, including Streptococcus species (e.g., those causing pharyngitis, endocarditis) and some gram-negative bacteria like Neisseria gonorrhoeae. [, , , , ]

Q3: What is the molecular formula and weight of Penicillin G Procaine?

A3: The molecular formula of Penicillin G Procaine is C13H20N2O4S · C13H21NO2. It has a molecular weight of 586.7 g/mol. [, ]

Q4: Is there any spectroscopic data available about this compound?

A4: While the provided papers don't contain specific spectroscopic details, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are commonly used to analyze Penicillin G Procaine and its degradation products. [, ]

Q5: How stable is Penicillin G Procaine in aqueous solutions?

A5: Penicillin G Procaine has low solubility in water. Studies have investigated the impact of additives like procaine hydrochloride, dextrose, and citrate on its solubility and stability. These additives can suppress its solubility, leading to the development of stable suspensions. [, ]

Q6: Does Penicillin G Procaine exhibit any catalytic properties?

A6: Penicillin G Procaine primarily acts as an antimicrobial agent and does not possess inherent catalytic properties. Its action relies on binding and inhibiting specific bacterial enzymes.

Q7: Are there any computational models used to study Penicillin G Procaine?

A7: While the provided research doesn't explicitly mention computational models for this specific compound, researchers commonly employ techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to understand the relationship between the structure of penicillin derivatives and their antimicrobial activity. []

Q8: How do structural modifications of Penicillin G influence its activity?

A8: Modifying the side chain of the penicillin nucleus can significantly impact its activity spectrum, potency, and resistance profile. For instance, penicillin V, compared to penicillin G, displays better acid stability but a narrower spectrum of activity. [, ]

Q9: What are the common formulation strategies for Penicillin G Procaine?

A9: Due to its low water solubility, Penicillin G Procaine is often formulated as a suspension in oil for intramuscular injection. This formulation provides a sustained release of the drug, prolonging its therapeutic effect. [, , ]

Q10: How is Penicillin G Procaine absorbed and distributed in the body?

A10: Administered intramuscularly, Penicillin G Procaine is slowly absorbed into the bloodstream. This slow release provides prolonged penicillin G levels in the body. [, , ]

Q11: What is the typical half-life of Penicillin G Procaine?

A11: The elimination half-life of penicillin G following the administration of Penicillin G Procaine can vary depending on factors like the dose and route of administration. Studies have reported half-lives ranging from 9 to 24 hours in horses. []

Q12: What are the mechanisms of bacterial resistance to Penicillin G Procaine?

A13: Bacteria can develop resistance to penicillin through mechanisms such as the production of beta-lactamases (enzymes that inactivate penicillin), modification of target PBPs, and reduced permeability to the drug. [, , ]

Q13: Are there any known safety concerns with Penicillin G Procaine?

A14: While generally safe, Penicillin G Procaine can cause allergic reactions, ranging from mild skin rashes to severe anaphylaxis. Inadvertent intravenous administration can lead to serious adverse events. [, ]

Q14: Can you describe the historical context of Penicillin G Procaine?

A15: The discovery and development of penicillin revolutionized the treatment of bacterial infections. Penicillin G Procaine emerged as a crucial advancement, offering a repository formulation for prolonged action. [, ]

Q15: What are the potential alternatives to Penicillin G Procaine?

A16: Depending on the infection and individual patient factors, alternatives to Penicillin G Procaine may include other penicillin derivatives (e.g., penicillin V, amoxicillin), cephalosporins, macrolides, or other classes of antibiotics. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。